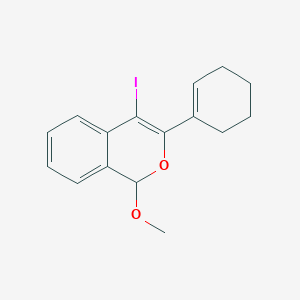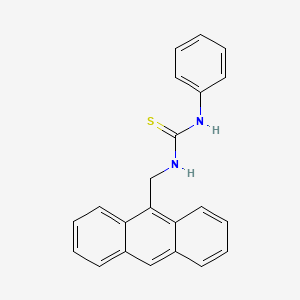
Thiourea, N-(9-anthracenylmethyl)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is a compound that features a thiourea group bonded to a 9-anthracenylmethyl moiety and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- typically involves the reaction of 9-anthracenylmethyl chloride with phenylthiourea. The reaction is carried out under nucleophilic substitution conditions, where the chloride group is replaced by the thiourea group. The reaction is usually performed in a solvent such as methanol or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or anthracenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
科学的研究の応用
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- has several applications in scientific research:
Biology: The compound can be used in the study of biological systems where fluorescence labeling is required.
Industry: Used in the development of materials with specific optical properties, such as sensors and imaging devices.
作用機序
The mechanism by which Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- exerts its effects is primarily through its interaction with molecular targets via the thiourea group. The anthracenylmethyl moiety provides fluorescence, which can be used to track the compound’s interaction with various targets. The phenyl group contributes to the compound’s stability and overall structure.
類似化合物との比較
Similar Compounds
Thiourea, N-(9-anthracenylmethyl)-N’-methyl-: Similar structure but with a methyl group instead of a phenyl group.
Thiourea, N-(9-anthracenylmethyl)-N’-[4-(trifluoromethyl)phenyl]-: Contains a trifluoromethyl-substituted phenyl group.
Uniqueness
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is unique due to the combination of the anthracenylmethyl moiety and the phenyl group, which provides distinct fluorescence properties and stability. This makes it particularly useful in applications requiring strong and stable fluorescence signals.
特性
CAS番号 |
395677-45-9 |
|---|---|
分子式 |
C22H18N2S |
分子量 |
342.5 g/mol |
IUPAC名 |
1-(anthracen-9-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C22H18N2S/c25-22(24-18-10-2-1-3-11-18)23-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-14H,15H2,(H2,23,24,25) |
InChIキー |
CWXNYMRGAHXGEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
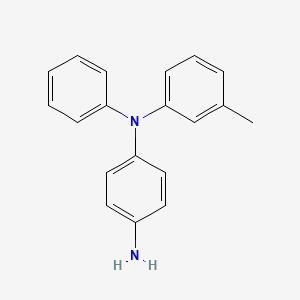
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
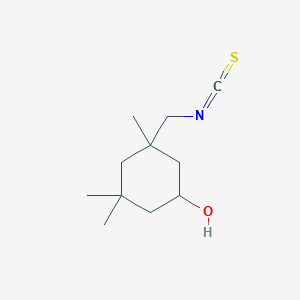
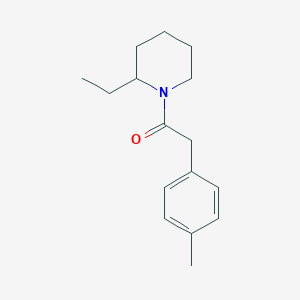

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
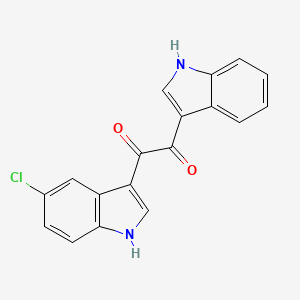
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
